

Hydroxypinacolone Retinoate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Hydroxypinacolone retinoate*

Cat. No.: *B1326506*

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An in-depth examination of the chemical structure, properties, mechanism of action, and experimental evaluation of **Hydroxypinacolone Retinoate** (HPR), a next-generation retinoid.

Hydroxypinacolone Retinoate (HPR) is a cosmetic-grade ester of all-trans retinoic acid that has garnered significant attention in the field of dermatology and cosmetic science. As a member of the retinoid family, it offers the well-documented benefits of Vitamin A derivatives, including the mitigation of photoaging and the management of acne. A key distinguishing feature of HPR is its unique molecular structure, which allows it to bind directly to retinoid receptors without the need for metabolic conversion, thereby offering a favorable efficacy-to-irritation ratio compared to traditional retinoids like retinol.

This technical guide provides a comprehensive overview of HPR, focusing on its chemical and physical properties, biological mechanism, and the experimental protocols used for its synthesis, characterization, and evaluation.

Chemical Structure and Properties

Hydroxypinacolone Retinoate is chemically synthesized through the esterification of all-trans-retinoic acid with hydroxypinacolone. This structure incorporates a stabilizing ester linkage, which enhances its molecular stability compared to retinol, particularly against oxidation from air, light, and heat.

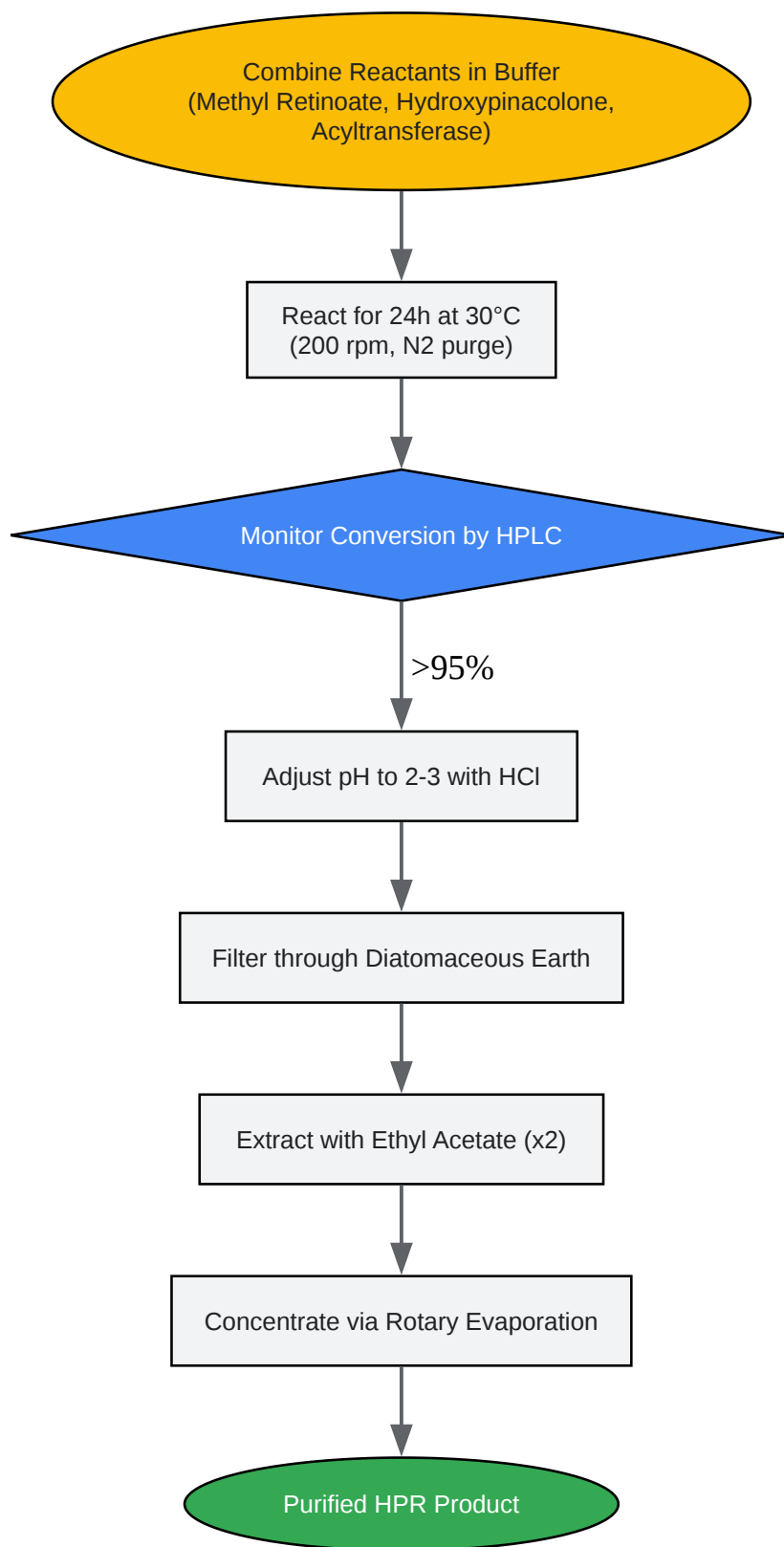
The key identifiers and physicochemical properties of **Hydroxypinacolone Retinoate** are summarized in the table below.

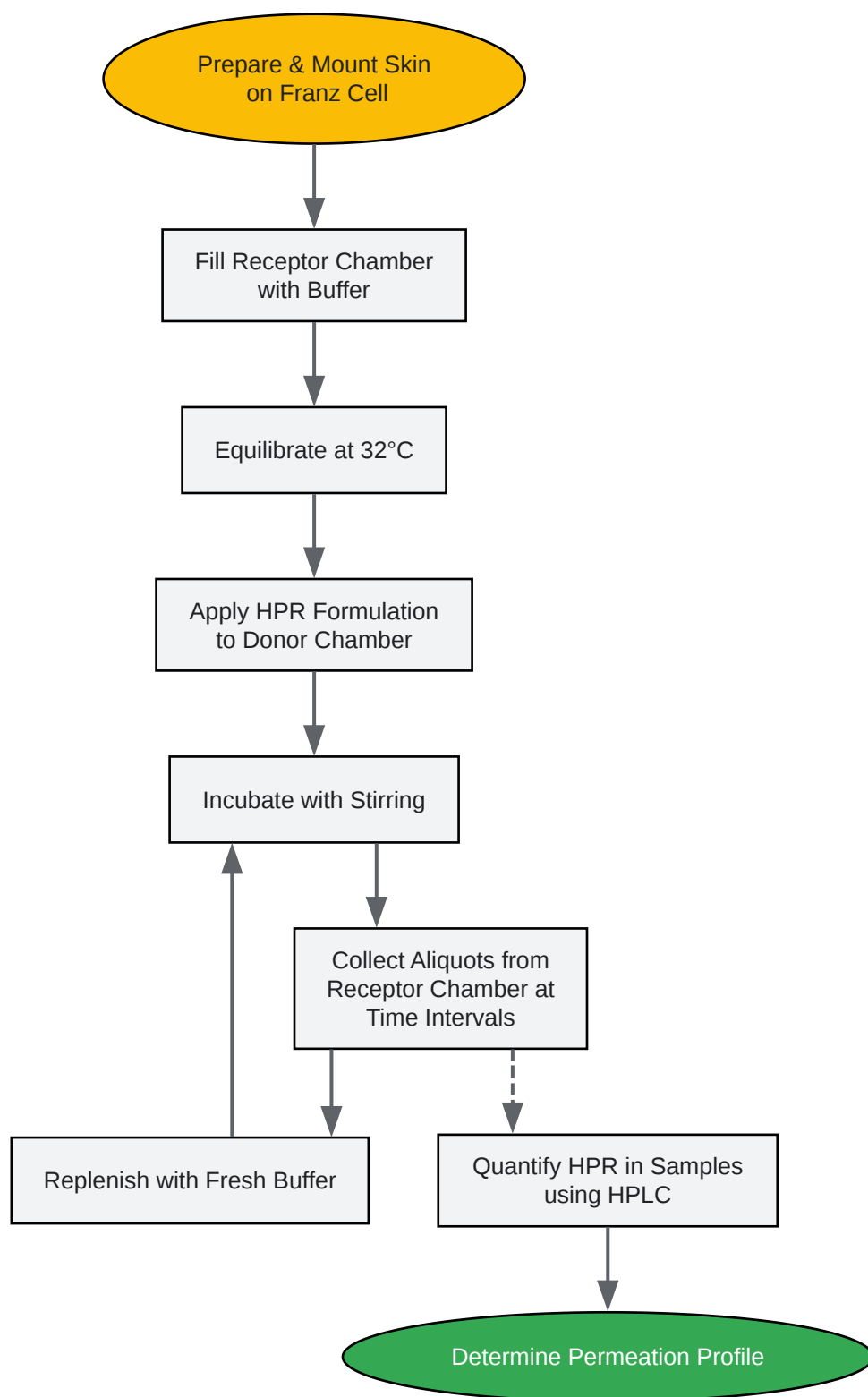
| Property | Value |
|-------------------|------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tenoic acid 3,3-dimethyl-2-oxobutyl ester |
| CAS Number | 893412-73-2 |
| Molecular Formula | C ₂₆ H ₃₈ O ₃ |
| Molecular Weight | 398.58 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | Approximately 70-75°C |
| Solubility | Oil-soluble; Soluble in organic solvents such as ethanol, methanol, and DMSO; Insoluble in water |
| Stability | More stable than retinol; less prone to degradation from light and air |

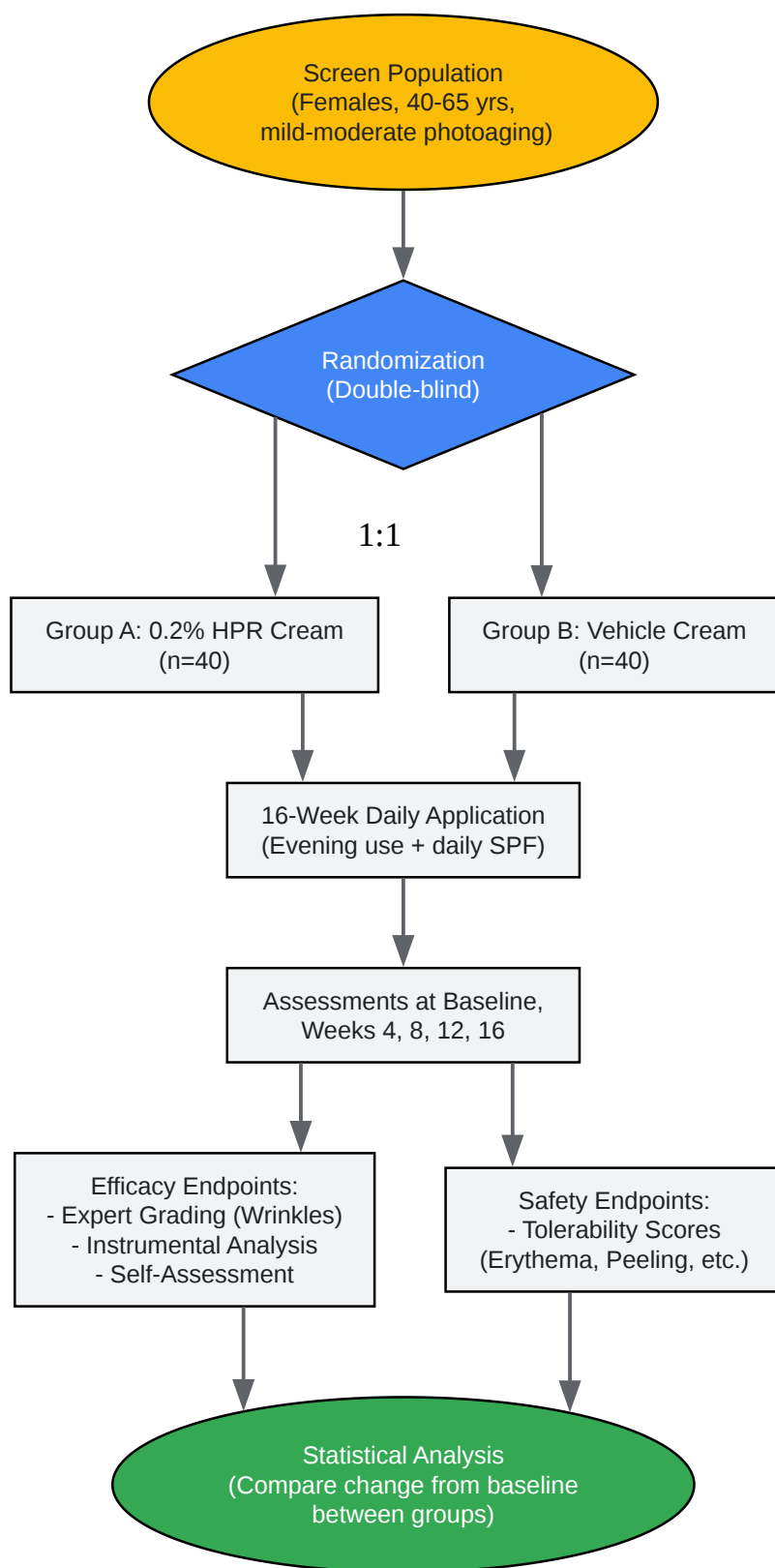
Mechanism of Action: Direct Receptor Binding

Unlike traditional retinoids such as retinol and retinyl esters, which require a multi-step enzymatic conversion to the active retinoic acid form within the skin, HPR functions as a direct-acting retinoid. Its molecular structure allows it to bind directly to retinoic acid receptors (RARs) in the cell nucleus. This binding event initiates a cascade of transcriptional regulation, leading to the modulation of gene expression involved in cellular proliferation, differentiation, and collagen synthesis.

The direct binding mechanism bypasses the conversion steps that are often associated with the irritation potential of other retinoids. This allows HPR to exert its biological effects more efficiently and with a potentially lower risk of adverse effects like erythema and peeling.







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